![molecular formula C17H17ClF3NO2S B7463489 4-tert-butyl-N-[2-chloro-5-(trifluoromethyl)phenyl]benzenesulfonamide](/img/structure/B7463489.png)
4-tert-butyl-N-[2-chloro-5-(trifluoromethyl)phenyl]benzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-tert-butyl-N-[2-chloro-5-(trifluoromethyl)phenyl]benzenesulfonamide, also known as ICI-118,551, is a selective β2-adrenergic receptor antagonist. It is commonly used in scientific research to study the role of β2-adrenergic receptors in various physiological and pathological processes.
Mecanismo De Acción
4-tert-butyl-N-[2-chloro-5-(trifluoromethyl)phenyl]benzenesulfonamide works by selectively blocking the β2-adrenergic receptor. This receptor is involved in the regulation of various physiological processes, including heart function, pulmonary function, and immune response. By blocking this receptor, this compound can modulate these processes and provide insights into their underlying mechanisms.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound have been extensively studied. It has been shown to modulate heart function by reducing heart rate and contractility. It has also been shown to modulate pulmonary function by reducing airway resistance and increasing airway diameter. Additionally, it has been shown to modulate immune response by reducing inflammation and cytokine production.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 4-tert-butyl-N-[2-chloro-5-(trifluoromethyl)phenyl]benzenesulfonamide in lab experiments is its high selectivity for the β2-adrenergic receptor. This allows researchers to specifically study the effects of β2-adrenergic receptor modulation without interfering with other physiological processes. However, one limitation of using this compound is its relatively low potency, which may require higher concentrations to achieve the desired effects.
Direcciones Futuras
There are several future directions for research involving 4-tert-butyl-N-[2-chloro-5-(trifluoromethyl)phenyl]benzenesulfonamide. One direction is to investigate its potential therapeutic applications in various diseases, such as asthma, chronic obstructive pulmonary disease, and heart failure. Another direction is to study its effects on other physiological processes, such as glucose metabolism and lipid metabolism. Additionally, further research is needed to optimize its potency and selectivity for the β2-adrenergic receptor.
Métodos De Síntesis
The synthesis of 4-tert-butyl-N-[2-chloro-5-(trifluoromethyl)phenyl]benzenesulfonamide involves the reaction of 2-chloro-5-(trifluoromethyl)aniline with tert-butylamine and benzenesulfonyl chloride. The resulting product is then purified through recrystallization to obtain the final compound.
Aplicaciones Científicas De Investigación
4-tert-butyl-N-[2-chloro-5-(trifluoromethyl)phenyl]benzenesulfonamide has been extensively used in scientific research to study the role of β2-adrenergic receptors in various physiological and pathological processes. It has been used to investigate the effects of β2-adrenergic receptor activation on heart function, pulmonary function, and immune response.
Propiedades
IUPAC Name |
4-tert-butyl-N-[2-chloro-5-(trifluoromethyl)phenyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClF3NO2S/c1-16(2,3)11-4-7-13(8-5-11)25(23,24)22-15-10-12(17(19,20)21)6-9-14(15)18/h4-10,22H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVEAKJJBEOEEEB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)NC2=C(C=CC(=C2)C(F)(F)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClF3NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

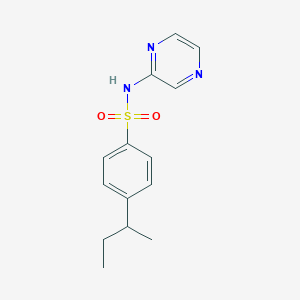

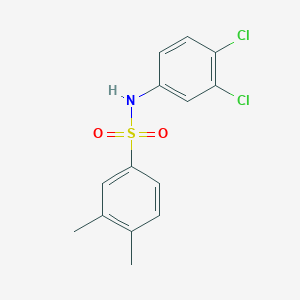

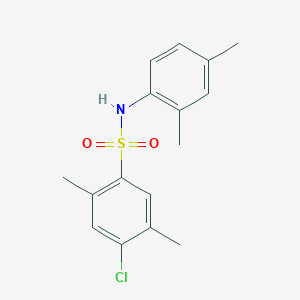

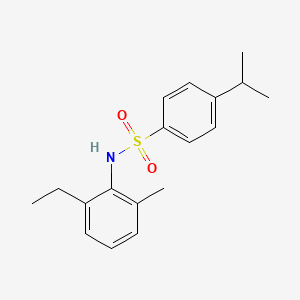
![N-[[5-(diethylsulfamoyl)thiophen-2-yl]methyl]-4-(4-fluorophenyl)piperazine-1-carboxamide](/img/structure/B7463457.png)
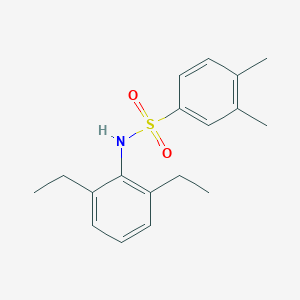

![2,4,5-trichloro-N-[2-(propan-2-yl)phenyl]benzene-1-sulfonamide](/img/structure/B7463480.png)
![2-[(4-Methylphenyl)methylsulfanyl]acetamide](/img/structure/B7463482.png)
![3-{2-chloroimidazo[1,2-a]pyridin-3-yl}-2-cyano-N-(propan-2-yl)prop-2-enamide](/img/structure/B7463490.png)
![N-[2-chloro-5-(trifluoromethyl)phenyl]-3,4-dimethylbenzenesulfonamide](/img/structure/B7463500.png)